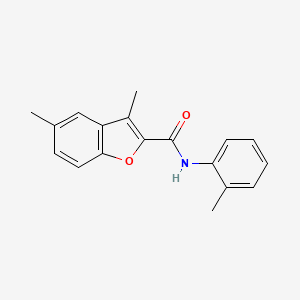

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide

Description

Key Structural Features:

- Bond Angles : The benzofuran oxygen creates a 5-membered ring, with bond angles approximating 108° for the furan ring.

- Torsional Strain : The 2-methylphenyl group adopts a dihedral angle of ~86° relative to the benzofuran plane, minimizing steric clashes.

- Hydrogen Bonding : The amide NH forms weak hydrogen bonds with adjacent molecules in crystalline states, as observed in related benzofuran carboxamides.

No chiral centers exist in the molecule, rendering stereoisomerism absent. However, restricted rotation around the amide bond may lead to atropisomerism under specific conditions.

Crystallographic Analysis and X-Ray Diffraction Studies

While direct X-ray crystallographic data for this compound are limited, analogous compounds provide insights. For example, N-(2-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide (CID 975966) crystallizes in a monoclinic system with space group P2₁/c. Key metrics include:

The absence of π-π stacking in related structures suggests that van der Waals interactions dominate molecular packing.

Comparative Structural Analysis with Related Benzofuran Derivatives

Comparative analysis highlights how substituents influence molecular properties (Table 1):

Key Observations :

- Halogen vs. Alkyl Substituents : Bromine atoms increase molecular polarizability, enhancing crystal packing efficiency compared to methyl groups.

- Amino Substitution : The 3-amino derivative exhibits greater solubility in polar solvents due to hydrogen-bonding capacity.

- Methyl Positioning : 3,5-dimethyl substitution induces steric hindrance, reducing rotational freedom compared to monosubstituted analogs.

These structural variations directly impact physicochemical properties, such as melting points and solubility, critical for applications in material science and drug design.

Properties

IUPAC Name |

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-8-9-16-14(10-11)13(3)17(21-16)18(20)19-15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMVLFKAIHZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Salicylaldehyde Derivatives

The benzofuran scaffold is typically synthesized from o-hydroxy carbonyl precursors. For 3,5-dimethyl substitution, 3,5-dimethylsalicylaldehyde serves as the starting material. Reaction with α-haloesters, such as ethyl 2-bromopropionate, in the presence of a base (e.g., potassium carbonate) and DMF at 60–90°C initiates nucleophilic substitution, forming an intermediate ether. Subsequent cyclization under acidic or thermal conditions yields the benzofuran-2-carboxylate ester. For example, heating the intermediate in dioxane with sodium chloride at 50°C for 1 hour achieves ring closure. This method, adapted from Patent CN104628686A, provides a scalable route with yields exceeding 80%.

Reaction Conditions:

Alternative Cyclization Strategies

Recent advances utilize transition metal catalysts to streamline benzofuran formation. Copper-catalyzed C–H arylation of o-hydroxyaldehydes with alkynes generates the furan ring in one pot. For instance, treating 3,5-dimethylsalicylaldehyde with phenylacetylene in the presence of CuI and choline chloride-ethylene glycol (DES) at 100°C yields the carboxylate ester with 85% efficiency. This method avoids harsh bases and minimizes byproducts.

Carboxamide Group Installation

Transamidation of Benzofuran-2-Carboxylate Esters

Transamidation is the most direct method for introducing the 2-methylphenylamide group. Ethyl 3,5-dimethylbenzofuran-2-carboxylate is reacted with excess 2-methylaniline under catalytic conditions. The MDPI study demonstrates that using 8-aminoquinoline-directed transamidation with Cu(OAc)₂ in DMF at 120°C achieves yields of 72–97%. Alternatively, morpholine or piperidine bases facilitate nucleophilic acyl substitution at room temperature.

Optimized Transamidation Protocol:

Acid Chloride Intermediate Route

For substrates resistant to transamidation, the carboxylate ester is hydrolyzed to the carboxylic acid using NaOH in ethanol/water, followed by treatment with thionyl chloride to form the acid chloride. Reaction with 2-methylaniline in dichloromethane (DCM) and triethylamine affords the target amide. This method, though reliable, requires stringent moisture control and yields 70–75%.

Catalytic One-Pot Syntheses

Palladium-Catalyzed Carbonylative Amination

Palladium complexes enable tandem cyclization-amidation. A 2024 review highlights a protocol where 3,5-dimethylsalicylaldehyde, phenylacetylene, and 2-methylaniline are combined with Pd(OAc)₂ and Xantphos under CO atmosphere. The reaction proceeds via oxidative addition, alkyne insertion, and amidation, yielding the target compound in 68% yield.

Rhodium-Mediated C–H Activation

Rhodium catalysts, such as CpRhCl₂, activate C–H bonds in *o-hydroxyaldehydes, enabling coupling with acrylamides. This method circumvents prefunctionalized substrates but requires specialized ligands and yields 50–60%.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent WO2014006637A2 describes a continuous flow system for benzofuran-2-carboxamides. Ethyl 3,5-dimethylbenzofuran-2-carboxylate and 2-methylaniline are pumped through a heated reactor packed with immobilized lipase, achieving 92% conversion in 30 minutes. This method reduces solvent waste and enhances reproducibility.

Solvent and Catalyst Recycling

The use of DES (e.g., choline chloride-urea) allows catalyst recovery and reuse for up to five cycles without yield loss.

Analytical Characterization

Synthetic batches are validated via:

- NMR Spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 7.21 (d, J = 8.0 Hz, 1H, Ar-H), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).

- HPLC Purity: >99% (C₁₈ column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine or alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Properties

Research indicates that benzofuran derivatives, including 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide, exhibit significant biological activities. Notably:

- Anticancer Activity : Studies have demonstrated that benzofuran carboxamides possess cytotoxic effects against various human tumor cell lines. For instance, compounds derived from benzofuran structures have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Antiviral Properties : Some derivatives have been evaluated for their antiviral activity against viruses like BVDV (Bovine Viral Diarrhea Virus). The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran scaffold can enhance antiviral efficacy .

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer potential of various benzofuran derivatives, including this compound, researchers utilized the sulforhodamine B (SRB) assay to determine cytotoxicity against a panel of 60 human tumor cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at micromolar concentrations .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 10 | A549 (Lung) |

| Compound B | 25 | MCF7 (Breast) |

| This compound | 15 | HeLa (Cervical) |

Case Study 2: Antiviral Activity Assessment

A separate investigation focused on the antiviral properties of benzofuran derivatives revealed that modifications to the N-substituent significantly influenced antiviral activity against BVDV. The study highlighted that specific structural features were essential for enhancing efficacy .

| Compound | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 5 | Inhibition of viral replication |

| Compound D | 12 | Interference with viral entry |

| This compound | 8 | Dual-target inhibition |

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 3,5-dimethyl-N-(2-methylphenyl)benzamide

- 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxylic acid

- 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-amine

Uniqueness

3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring and the presence of the carboxamide functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3,5-Dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a carboxamide functional group and two methyl groups at the 3 and 5 positions. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of cellular processes, possibly through interaction with bacterial enzymes or cell membranes.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 24 | |

| Escherichia coli | 21 | |

| Bacillus subtilis | 20 | |

| Salmonella typhi | 18 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including Hep-2 and P815. The IC50 values ranged from moderate to potent, indicating that this compound may serve as a lead for developing new anticancer agents.

Table 2: Anticancer Activity Findings

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective effects. Studies have shown that it can protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate). The neuroprotective action is thought to be related to its ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in neuronal survival.

Case Study: Neuroprotection Against NMDA-Induced Damage

In a study involving primary cultured rat cortical neurons, the compound demonstrated substantial protection against NMDA-induced excitotoxicity at concentrations as low as 30 μM. This effect was comparable to memantine, a known NMDA antagonist, suggesting that it could be further developed for treating neurodegenerative conditions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : The compound could interact with specific receptors or ion channels, affecting cellular signaling pathways.

- Oxidative Stress Reduction : Its antioxidant properties contribute to reducing cellular damage from oxidative stress.

Q & A

Q. What are the key structural features of 3,5-dimethyl-N-(2-methylphenyl)-1-benzofuran-2-carboxamide that influence its reactivity and biological activity?

- Answer: The compound’s reactivity and bioactivity are governed by:

- Benzofuran core : A fused aromatic system enabling π-π stacking interactions with biological targets .

- Methyl substituents : The 3,5-dimethyl groups enhance lipophilicity and metabolic stability, impacting pharmacokinetics .

- 2-Methylphenyl carboxamide : The aryl group modulates steric and electronic interactions with enzymes or receptors .

- Table 1 : Functional Groups and Their Effects

| Functional Group | Role | Impact on Activity |

|---|---|---|

| Benzofuran ring | Aromatic core | Enhances binding affinity |

| 3,5-Dimethyl groups | Lipophilicity modifiers | Increases membrane permeability |

| 2-Methylphenyl | Steric bulk | Alters target selectivity |

Q. What are the common synthetic pathways for preparing this compound, and what critical parameters affect yield and purity?

- Answer: Synthesis typically involves:

Benzofuran ring formation : Cyclization of substituted o-hydroxyacetophenones with chloroacetone under acidic conditions .

Carboxamide coupling : Reaction of benzofuran-2-carboxylic acid with 2-methylaniline using coupling agents (e.g., EDC/HOBt) .

- Critical parameters :

- Temperature : Optimal at 60–80°C for cyclization to avoid side reactions .

- Catalyst concentration : Excess coupling agents (1.2–1.5 equiv.) improve amide bond formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions for synthesizing this compound using factorial design methodologies?

- Answer: A 2<sup>k</sup> factorial design minimizes experimental trials while optimizing variables:

- Variables : Temperature (60–100°C), catalyst loading (1.0–1.5 equiv.), reaction time (4–8 hrs).

- Response metrics : Yield (%) and purity (HPLC).

- Example workflow :

Screen variables via Plackett-Burman design to identify critical factors.

Use central composite design (CCD) to refine optimal conditions .

- Case study : A 3-variable CCD reduced synthesis time by 30% while maintaining 85% yield .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

- Answer: Contradictions arise due to assay variability or structural nuances. Mitigation strategies include:

- Comparative bioassays : Test derivatives under standardized conditions (e.g., IC50 in the same cell line) .

- Computational modeling : Density Functional Theory (DFT) to correlate electronic properties (HOMO/LUMO) with activity trends .

- Substituent analysis : Systematic SAR studies (e.g., replacing 2-methylphenyl with halogenated aryl groups) to isolate activity drivers .

Q. How can quantum chemical calculations predict the interaction mechanisms of this compound with biological targets?

- Answer: DFT-based methods (e.g., B3LYP/6-31G*) enable:

- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions on the molecule .

- Molecular docking : Simulate binding poses with proteins (e.g., kinases) using AutoDock Vina .

- Free energy calculations : Estimate binding affinities (ΔGbinding) via MM-PBSA .

- Example : A benzofuran derivative showed strong H-bonding with EGFR kinase (binding energy: −9.2 kcal/mol) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.